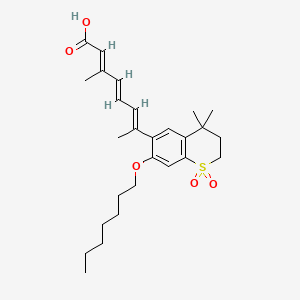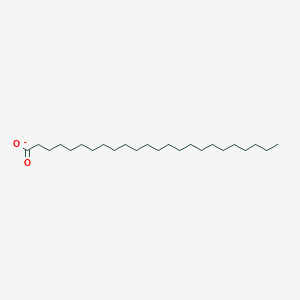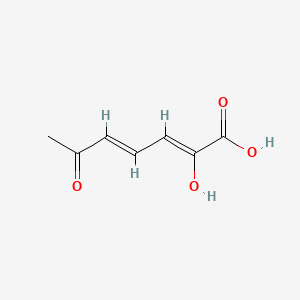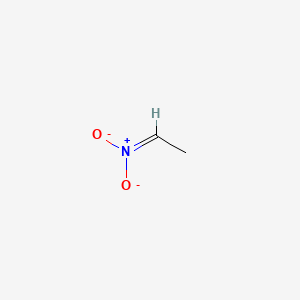![molecular formula C17H18N2 B1234289 trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile CAS No. 300364-84-5](/img/structure/B1234289.png)
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile
Descripción general
Descripción
“trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile”, also known as DCTB, is a dinitrile compound. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . The molecular weight of DCTB is 250.34 .
Molecular Structure Analysis
The molecular formula of DCTB is C17H18N2 . The InChI string isInChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+ and the SMILES string is CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N . Physical And Chemical Properties Analysis
DCTB is a powder that is suitable for use in MALDI-MS . It has a melting point of 123-126°C . It has an absorption greater than 2000 at 337 nm (molecular absorption) .Aplicaciones Científicas De Investigación
Matrix in MALDI Mass Spectrometry
DCTB is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods.
Luminescent Osmium Complex Imaging
A luminescent osmium (ii) bipyridine complex has been prepared and conjugated to octaarginine, a cell penetrating peptide . This suggests that DCTB could potentially be used in the preparation of luminescent complexes for live cell imaging.
Safety and Hazards
When handling DCTB, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area . It is classified as Acute Tox. 4 for dermal, inhalation, and oral routes .
Propiedades
IUPAC Name |
2-[(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASAVWSBWJWBR-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300364-84-5 | |
| Record name | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) a suitable matrix for MALDI-MS analysis of sensitive compounds?
A: DCTB excels in MALDI-MS due to its ability to promote electron-transfer ionization []. This mechanism is particularly gentle, minimizing fragmentation and enabling the analysis of fragile molecules like fullerenes [, , ], organometallic compounds [], and nanoparticles [, ].
Q2: Can you elaborate on the advantages of using DCTB over other matrices for analyzing specific compound classes?
A: DCTB demonstrates superior performance compared to traditional matrices like sulfur or 9-nitroanthracene when analyzing fluorofullerenes. Its ability to fine-tune the in-plume thermodynamics minimizes unwanted electron-transfer reactions, allowing accurate mass determination of mixtures with varying electron affinities []. Similarly, DCTB outperforms other matrices when studying rotaxane dendrimers [] and various analytes including PAHs, porphyrins, and gold nanoparticles [].
Q3: How does the solvent system used with DCTB impact the analysis of organometallic compounds?
A: Research highlights the critical role of the analyte/matrix solvent mixture when using DCTB for analyzing organometallic compounds []. The choice of solvent directly influences the ionization efficiency and the quality of mass spectra obtained.
Q4: Can DCTB be used for imaging mass spectrometry (MSI)?
A: Yes, DCTB has been successfully employed in MALDI-MSI to visualize the distribution of compounds within biological tissues. For example, it enabled the mapping of rotaxane dendrimers in mice spleens, providing insights into their distribution and stability in vivo []. Similarly, DCTB facilitated the spatial distribution analysis of mescaline in Lophophora williamsii, a succulent plant [].
Q5: What are the key considerations for sample preparation when using DCTB in MALDI-MS?
A: Successful MALDI-MS analysis relies heavily on proper sample preparation. For water-rich plant samples like Lophophora williamsii, low-temperature storage and specific sectioning methods were crucial for preserving analyte integrity and obtaining accurate spatial distribution data [].
Q6: How does the laser intensity affect the fragmentation of analytes when using DCTB?
A: Laser intensity plays a critical role in fragmentation control. Using Au25(SCH2CH2Ph)18 nanoparticles as a model, researchers demonstrated that while threshold laser intensities with DCTB allow intact molecular ion observation, increased intensities induce fragmentation, primarily through the loss of AuL units [].
Q7: What alternatives to DCTB exist for UV-MALDI-MS, and how do they compare?
A: α-Cyanophenylenevinylene (α-CNPV) derivatives are emerging as promising alternatives to DCTB in UV-MALDI-MS, particularly for electron-transfer ionization. These synthetically tunable compounds offer advantages like higher vacuum stability and broader analyte coverage. α-CNPV-CH3, for instance, outperformed DCTB in analyzing petroporphyrins, conjugated polymers, and fullerene derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)
![Thiazolo[4,5-b]pyridin-2(3H)-one, 5-methyl-6-(4-pyridinyl)-](/img/structure/B1234227.png)
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)
